

# Spectroscopic Profile of tert-Butylperoxy 2-ethylhexyl carbonate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butylperoxy 2-ethylhexyl carbonate*

Cat. No.: *B1583732*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butylperoxy 2-ethylhexyl carbonate** (CAS No. 34443-12-4). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document combines available data with predicted spectroscopic information based on the compound's structure and known spectroscopic principles. This guide is intended to support research, development, and quality control activities where the characterization of this organic peroxide is essential.

## Chemical Structure and Properties

**Tert-Butylperoxy 2-ethylhexyl carbonate** is an organic peroxide commonly used as an initiator in polymerization processes.<sup>[1][2]</sup> Its molecular structure consists of a tert-butylperoxy group connected to a 2-ethylhexyl carbonate moiety.

Molecular Formula: C<sub>13</sub>H<sub>26</sub>O<sub>4</sub> Molecular Weight: 246.34 g/mol <sup>[3]</sup>

Structure:

Caption: Molecular structure of **tert-Butylperoxy 2-ethylhexyl carbonate**.

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **tert-Butylperoxy 2-ethylhexyl carbonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR spectra are not readily available, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented below based on established chemical shift correlations.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1 - 4.3	d	2H	O-CH <sub>2</sub> -CH
~1.6 - 1.7	m	1H	O-CH <sub>2</sub> -CH
~1.2 - 1.5	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
1.34	s	9H	-O-O-C(CH <sub>3</sub> ) <sub>3</sub>
~0.8 - 1.0	t	6H	-CH <sub>2</sub> -CH <sub>3</sub> and -CH-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
~155	C=O (carbonate)
~83	-O-O-C(CH <sub>3</sub> ) <sub>3</sub>
~70	O-CH <sub>2</sub> -CH
~38	O-CH <sub>2</sub> -CH
~30	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~29	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~26	-O-O-C(CH <sub>3</sub> ) <sub>3</sub>
~23	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>
~11	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

An FTIR spectrum for **tert-Butylperoxy 2-ethylhexyl carbonate** is noted as available in the SpectraBase database.<sup>[3]</sup> The expected characteristic absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkyl)
~1760	Strong	C=O stretching (peroxycarbonate)
1465-1450	Medium	C-H bending (CH <sub>2</sub> )
1390-1365	Medium	C-H bending (CH <sub>3</sub> )
1250-1150	Strong	C-O stretching (carbonate)
880-840	Medium	O-O stretching (peroxide)

## Mass Spectrometry (MS)

An experimental mass spectrum for **tert-Butylperoxy 2-ethylhexyl carbonate** is not publicly available. The predicted fragmentation pattern under electron ionization (EI) is described below. The molecular ion ( $m/z$  246) may be weak or absent due to the labile peroxide bond.

Table 4: Predicted Mass Spectrometry Fragmentation

$m/z$	Proposed Fragment
246	$[M]^+$ (Molecular Ion)
189	$[M - O-C(CH_3)_3]^+$
113	$[CH_3(CH_2)_3CH(C_2H_5)CH_2]^+$
89	$[O-O-C(CH_3)_3]^+$
73	$[O-C(CH_3)_3]^+$
57	$[C(CH_3)_3]^+$ (tert-Butyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.

### NMR Spectroscopy

Sample Preparation:

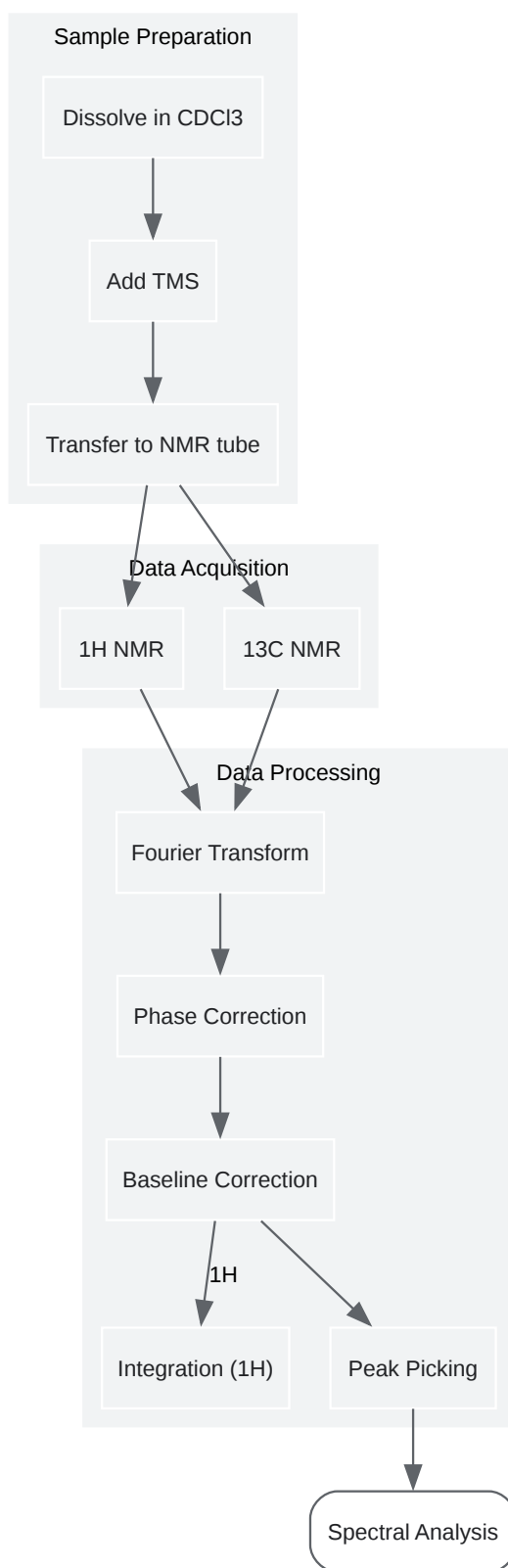
- Dissolve approximately 10-20 mg of **tert-Butylperoxy 2-ethylhexyl carbonate** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition ( $^1H$  NMR):

- Spectrometer: 300 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Sweep Width: 0-15 ppm
- Number of Scans: 16-64
- Relaxation Delay: 1-2 s

Data Acquisition ( $^{13}\text{C}$  NMR):

- Spectrometer: 75 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Sweep Width: 0-200 ppm
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 s



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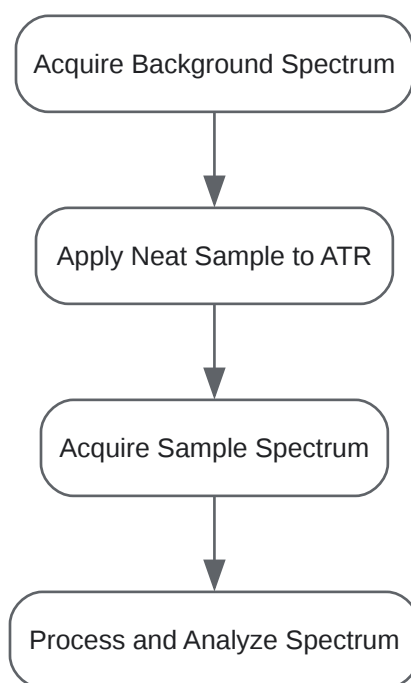
Caption: A generalized workflow for NMR analysis.

## IR Spectroscopy

Sample Preparation: As **tert-Butylperoxy 2-ethylhexyl carbonate** is a liquid, a neat sample can be analyzed directly.

Data Acquisition (FTIR-ATR):

- Obtain a background spectrum of the clean ATR crystal.
- Place a small drop of the neat liquid sample onto the ATR crystal.
- Acquire the sample spectrum.
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32



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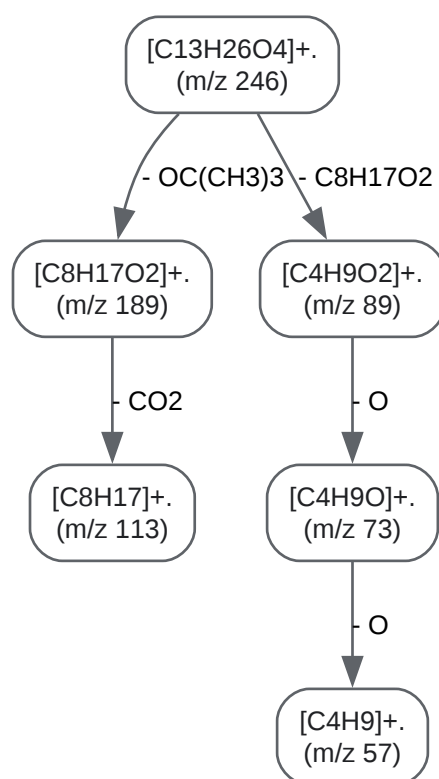
Caption: Workflow for FTIR analysis using an ATR accessory.

## Mass Spectrometry

Sample Introduction: Direct infusion or injection via a gas chromatograph (GC-MS) can be used. For GC-MS, a dilute solution in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.

Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-300
- Source Temperature: Kept as low as possible to minimize thermal decomposition of the peroxide.



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